molecular formula C6H10O5 B129981 3-Hydroxyadipic acid CAS No. 14292-29-6

3-Hydroxyadipic acid

Cat. No. B129981
CAS RN: 14292-29-6
M. Wt: 162.14 g/mol
InChI Key: YVOMYDHIQVMMTA-UHFFFAOYSA-N
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Description

3-Hydroxyadipic acid, also known as 3-hydroxyadipate, is an organic compound . It belongs to the class of medium-chain hydroxy acids and derivatives, which are hydroxy acids with a 6 to 12 carbon atoms long side chain .


Synthesis Analysis

3-Hydroxyadipic acid can be produced via reverse β-oxidation in microbial systems . In a study, heterologous 3-oxoadipyl-CoA thiolase and acyl-CoA thioesterase were introduced into Corynebacterium glutamicum to obtain a non-decarboxylative condensation product of acetyl-CoA and succinyl-CoA . To successfully biosynthesize and secrete 3-hydroxyadipic acid, 3-hydroxyadipyl-CoA dehydrogenase was introduced .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyadipic acid is C6H10O5 . Its average mass is 162.141 Da and its monoisotopic mass is 162.052826 Da .


Chemical Reactions Analysis

The presence of 3-hydroxyadipic acid in the cultivation broth indirectly confirmed the correct functioning of PaaJ and condensation of acetyl-CoA and succinyl-CoA in engineered C. glutamicum .


Physical And Chemical Properties Analysis

3-Hydroxyadipic acid is a solid, white, odorless compound .

Scientific Research Applications

Enantiomer Separation in Urine Analysis

A study by Svendsen, Whist, and Sydnes (1985) developed a method to separate enantiomers of 3-hydroxyadipic acid using derivatization and combined gas chromatography-mass spectrometry. This method aids in understanding the metabolic pathways of dicarboxylic acids, suggesting that adipic acid may convert to succinic acid in humans (Svendsen, Whist, & Sydnes, 1985).

Biological Production of 3-Hydroxypropionic Acid

Kumar, Ashok, and Park (2013) reviewed microbial production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical derived from glucose or glycerol. They discussed the constraints of microbial 3-HP production and future prospects (Kumar, Ashok, & Park, 2013).

Biotechnological Pathways for 3-Hydroxypropionic Acid

Jiang, Meng, and Xian (2009) summarized known biosynthetic pathways potentially constructed for 3-hydroxypropionic acid production. They evaluated mass and redox balances and thermodynamic favorability, proposing assembly of pathways and solutions for efficient production (Jiang, Meng, & Xian, 2009).

Catalytic Applications in Organic Synthesis

Kodama et al. (2009) explored the use of vanadium complexes bearing 3-hydroxypicolinic acid as ligands in the oxidation of benzyl alcohols, offering a recyclable catalyst for organic synthesis (Kodama et al., 2009).

Conversion to Adipic Acid Derivatives

Shi et al. (2020) demonstrated the conversion of d-glucaric acid to 3-hydroxyadipic acid (3-HAA) and other derivatives, providing a sustainable approach to generate value-added chemicals from glucose derivatives (Shi et al., 2020).

Future Directions

The production of 3-Hydroxyadipic acid via reverse β-oxidation in microbial systems has potential for further improvement . The presence of adipic acid, albeit a small amount, in the cultivation broth indicated that the synthetic genes were expressed and functional . Moreover, 2,3-dehydroadipyl-CoA hydratase and β-ketoadipyl-CoA thiolase were determined as potential targets for further improvement of the pathway .

properties

IUPAC Name

3-hydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOMYDHIQVMMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864488
Record name 3-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxyadipic acid

CAS RN

14292-29-6
Record name 3-Hydroxyadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyadipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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